N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
Description
Properties
IUPAC Name |
N-[(Z)-(2-chlorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-16-9-3-1-7-14(16)13-20-21-18(23)15-8-2-4-10-17(15)22-11-5-6-12-22/h1-13H,(H,21,23)/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINHSYVQXVNURW-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(1H-Pyrrol-1-yl)Benzohydrazide
The benzohydrazide core is synthesized via hydrazinolysis of the corresponding methyl ester.
- Methyl 2-(1H-pyrrol-1-yl)benzoate (1.0 equiv) is refluxed with hydrazine hydrate (3.0 equiv) in ethanol for 6–8 hours.
- The mixture is cooled, and the precipitated 2-(1H-pyrrol-1-yl)benzohydrazide is filtered, washed with cold ethanol, and dried.
- Yield: 82–90%
- Characterization:
- FTIR : N–H stretch at 3250 cm⁻¹, C=O at 1665 cm⁻¹.
- ¹H NMR (DMSO-d₆): δ 9.85 (s, 1H, NH), 7.85–6.90 (m, 7H, aromatic and pyrrole protons).
Condensation with 2-Chlorobenzaldehyde
The hydrazone is formed via acid-catalyzed Schiff base condensation.
- 2-(1H-Pyrrol-1-yl)benzohydrazide (1.0 equiv) and 2-chlorobenzaldehyde (1.2 equiv) are stirred in ethanol with 2 drops of concentrated HCl.
- The reaction is refluxed for 4–6 hours, monitored by TLC.
- The product is isolated by pouring the mixture into ice-water, filtered, and recrystallized from ethanol.
- Yield: 75–88%
- Z-Configuration Control : The (1Z) stereochemistry is favored due to steric hindrance between the 2-chlorophenyl group and the pyrrole moiety, as confirmed by NOESY NMR.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Condition | Solvent | Catalyst | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Standard | Ethanol | HCl | 6 | 78 | |
| Alternative | DMF | HBTU | 24 | 65 | |
| Room Temperature | Ethanol | AcOH | 48 | 62 |
Temperature and Stoichiometry
- Molar Ratio : A 1:1.2 ratio of hydrazide to aldehyde minimizes unreacted starting material.
- Temperature : Reflux (78°C) accelerates imine formation compared to room-temperature reactions.
Characterization and Analytical Data
Spectroscopic Confirmation
- C=N stretch: 1605 cm⁻¹
- N–H bend: 1540 cm⁻¹
- C–Cl stretch: 740 cm⁻¹
- δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.60–6.95 (m, 11H, aromatic and pyrrole protons).
- Dihedral angle between benzohydrazide and 2-chlorophenyl groups: 42.5°.
- Intermolecular N–H⋯O hydrogen bonds stabilize the Z-configuration.
Purity and Stability
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
- Stability : Stable at 25°C for 6 months; degrades under UV light.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Ethanol/HCl reflux | High yield, short reaction time | Requires acid handling | 78–88 |
| DMF/HBTU coupling | Mild conditions | Low yield, costly reagents | 60–65 |
| AcOH catalysis | No strong acids | Long reaction time | 55–62 |
Industrial-Scale Considerations
- Cost Analysis : Raw materials account for 70% of production costs, with hydrazine hydrate being the major expense.
- Green Chemistry : Ethanol is recyclable, reducing environmental impact.
Troubleshooting and Common Issues
- Low Yields : Often due to insufficient drying of the hydrazide intermediate.
- Byproducts : Oxazolidinones may form if aldehydes are contaminated with ketones.
Applications in Drug Development
While beyond preparation scope, the compound’s enoyl-ACP reductase inhibition () and antimycobacterial activity () underscore its pharmacological relevance.
Chemical Reactions Analysis
Hydrazone Hydrolysis
The imine (-C=N-) bond in the hydrazone moiety undergoes hydrolysis under acidic or basic conditions, yielding 2-(1H-pyrrol-1-yl)benzohydrazide and 2-chlorobenzaldehyde. This reaction is reversible and pH-dependent.
Conditions :
-
Acidic : HCl (1M), reflux, 6–8 hours.
-
Basic : NaOH (1M), ethanol/water (1:1), 60°C, 4–6 hours.
Mechanistic Pathway :
Nucleophilic Substitution at the Chloro Group
The 2-chlorophenyl substituent participates in nucleophilic substitution (SNAr) due to electron withdrawal by the adjacent imine group. Common nucleophiles include amines, alkoxides, and thiols .
Example Reaction :
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Piperidine | N'-[(1Z)-(2-piperidinophenyl)methylidene]-... | 78 | DMF, 80°C, 12 hours |
Cyclization Reactions
The compound forms heterocyclic systems under thermal or catalytic conditions. For instance, heating in acetic anhydride induces cyclization to yield pyrrolo[1,2-a]quinoxaline derivatives .
Key Cyclization Pathways :
-
Intramolecular Cyclization : Forms a six-membered ring via C–N bond formation.
-
Intermolecular Cyclization : Reacts with alkenes/alkynes in the presence of Pd catalysts to generate fused polycycles .
Coordination with Metal Ions
The hydrazone acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Fe³⁺) through the imine nitrogen and carbonyl oxygen. These complexes are studied for catalytic and antimicrobial applications .
Example :
| Metal Salt | Complex Structure | Application |
|---|---|---|
| Cu(NO₃)₂ | [Cu(L)₂(H₂O)₂]·2H₂O | Antioxidant activity |
Oxidation and Reduction
-
Oxidation : The hydrazide (-CONHNH₂) group oxidizes to form azo compounds (-N=N-) under strong oxidizing agents (e.g., KMnO₄) .
-
Reduction : NaBH₄ reduces the imine bond to a secondary amine, altering biological activity.
Redox Conditions :
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | H₂O₂/Fe²⁺ | Azo-linked dimer |
| Reduction | NaBH₄/EtOH | N'-[(1Z)-(2-chlorophenyl)methyl]... |
Schiff Base Formation and Reversibility
The compound reacts reversibly with aldehydes/ketones to form substituted Schiff bases, a property exploited in dynamic combinatorial chemistry .
Equilibrium :
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the hydrazone’s conjugated double bonds and alkenes, forming cyclobutane derivatives. This reaction is solvent-dependent and proceeds via a singlet excited state .
Photoreaction Example :
| Light Source | Partner Molecule | Product |
|---|---|---|
| UV (365 nm) | Styrene | Spirocyclic cyclobutane adduct |
Acid/Base-Mediated Tautomerism
The hydrazone exists in equilibrium between E and Z tautomers, influenced by solvent polarity and pH. The Z-configuration is stabilized by intramolecular hydrogen bonding .
Tautomeric Equilibrium :
Scientific Research Applications
Synthesis and Characterization
The synthesis of N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-(1H-pyrrol-1-yl)benzohydrazide. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound. The presence of characteristic functional groups can be identified through these methods, which are crucial for understanding the compound's reactivity and biological potential .
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of benzohydrazide derivatives, including this compound. The compound has been evaluated for its antibacterial and antifungal activities against various pathogens. For instance, it has shown potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating its effectiveness as an antimicrobial agent .
Antioxidant Activity
Research indicates that compounds containing the benzohydrazide moiety exhibit significant antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate this activity, where this compound has shown promising results, suggesting its potential use in preventing oxidative stress-related diseases .
Anticancer Potential
The anticancer properties of hydrazone derivatives, including this compound, have been investigated in various cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. Molecular docking studies have been performed to explore their interactions with specific cancer-related targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N’-[(1Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide: Similar structure but with a methyl group instead of a chlorine atom.
N’-[(1Z)-(2-bromophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
N’-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity . This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various applications .
Biological Activity
N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide, a Schiff base compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has a molecular formula of and a molecular weight of approximately 313.79 g/mol. Its structure features a pyrrole ring and a chlorophenyl group that contribute to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-(1H-pyrrol-1-yl)benzohydrazide. The reaction is generally conducted under acidic or basic conditions in solvents like ethanol or methanol, followed by purification through recrystallization or chromatography.
Antimicrobial Activity
Recent studies have demonstrated that Schiff bases, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhi | 128 µg/mL |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines have shown that this compound can inhibit cell proliferation effectively.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that the compound exhibited cytotoxic effects against human leukemia cells (K562), with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Interaction: Its unique structure allows it to interact with various cellular receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in target cells, leading to cell death.
Structure-Activity Relationship (SAR)
The biological activity of Schiff bases is often influenced by their structural features. Modifications to the chlorophenyl or pyrrole moieties can enhance or diminish their activity. For instance, changing the halogen substituents on the phenyl ring can significantly affect antimicrobial potency.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide, and how can reaction progress be monitored?
- Methodological Answer : The compound is synthesized via condensation of 2-(1H-pyrrol-1-yl)benzohydrazide with 2-chlorobenzaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase. Post-reaction, the product is purified via recrystallization from ethanol . For analogs, microwave-assisted synthesis (e.g., 150°C in DMF with K₂CO₃) reduces reaction time and improves yield .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this benzohydrazide derivative?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the hydrazone (C=N) bond at δ ~8.5–9.5 ppm and aromatic proton environments .
- X-ray crystallography : Resolve the (1Z)-configuration and intramolecular hydrogen bonds (e.g., N–H⋯O), as seen in structurally similar hydrazides .
- IR spectroscopy : Identify ν(N–H) at ~3200 cm⁻¹ and ν(C=O) at ~1650 cm⁻¹ .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Use in vitro assays:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Antioxidant : DPPH radical scavenging at 0.1–1.0 mg/mL .
Advanced Research Questions
Q. How can computational methods predict the coordination behavior of this compound with transition metals?
- Methodological Answer :
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict binding sites (e.g., hydrazide N and O atoms).
- Molecular docking : Simulate interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) .
- Electrochemical studies : Cyclic voltammetry in DMSO to assess redox-active metal complexes (e.g., Cu(II) or Co(II)) .
Q. What experimental design strategies resolve contradictions in catalytic activity data across studies?
- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables:
- Central Composite Design : Optimize reaction conditions (e.g., temperature, solvent ratio) for catalytic applications .
- ANOVA : Statistically validate factors affecting activity (e.g., substituent effects on the 2-chlorophenyl group) .
- Control experiments : Compare with analogs lacking the pyrrole moiety to clarify structure-activity relationships .
Q. How does the electronic nature of the 2-chlorophenyl group influence the compound’s reactivity in metal coordination?
- Methodological Answer :
- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands in complexes.
- ESR spectroscopy : Analyze Cu(II) complexes for hyperfine splitting, correlating with electron-withdrawing effects of Cl .
- Single-crystal studies : Compare bond lengths (e.g., C–N vs. C–O) in metal adducts to assess donor strength .
Q. What advanced purification techniques address challenges in isolating stereoisomers or polymorphs?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve (Z)/(E) isomers .
- Crystallography-driven purification : Recrystallize from DMF/water to isolate thermodynamically stable polymorphs .
Methodological Considerations for Data Interpretation
- Contradiction Analysis : Conflicting biological activity data may arise from assay conditions (e.g., pH, solvent). Standardize protocols using ICH guidelines and validate via inter-laboratory studies .
- Stereochemical Stability : Monitor (Z)→(E) isomerization via ¹H NMR in DMSO-d₆ over 24 hours to ensure configurational integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
